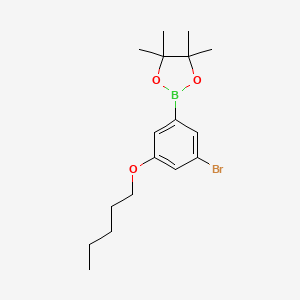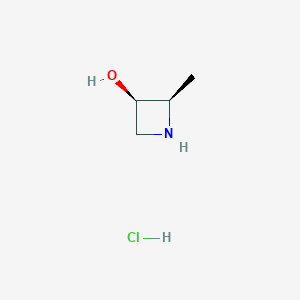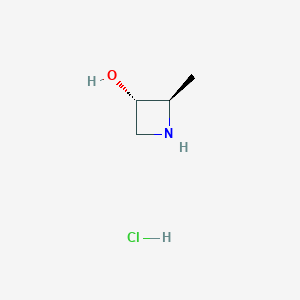
2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Descripción general
Descripción
“2-(5,6-Dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile” is an organic compound with the molecular formula C12H4Cl2N2O and a molecular weight of 263.08 . It is a solid substance at room temperature . This compound is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-DCl, IEICO-4Cl, IXIC-4Cl, and BTP-4Cl for highly efficient non-fullerene organic solar cells (NFOSCs) .
Synthesis Analysis
The synthesis of “this compound” typically involves a bromination reaction of indene with NBS, followed by a reaction with amino malononitrile .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 .Chemical Reactions Analysis
This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.569±0.06 g/cm3 (Predicted) and a boiling point of 481.7±45.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Polymer Solar Cells
- This compound is utilized in the development of asymmetric small molecule acceptors for polymer solar cells. Its presence leads to enhanced molar extinction coefficients, deeper molecular energy levels, and reduced dipole moments, significantly influencing the performance of solar cells (Liu et al., 2020).
Optoelectronic Applications
- It plays a crucial role in designing small organic solar cells. The modification of terminal groups, including this compound, leads to improved photovoltaic properties and better absorption characteristics (Ali et al., 2020).
Perovskite Solar Cells
- The compound is integral in the interface and grain boundary passivation for efficient and stable perovskite solar cells. It aids in delaying crystallization rate, increasing crystal sizes, and promoting charge transport, thus enhancing the performance and stability of these solar cells (Gao et al., 2020).
Organic Light-Emitting Diodes (OLEDs)
- Used in the synthesis of spirobifluorene based small molecules for organic solar cells, this compound contributes to the strong electron-withdrawing end-capped acceptor group, causing a red shift in the absorption spectrum. This is vital for developing OLEDs with better optoelectronic properties (Ans et al., 2019).
Non-Fullerene Solar Cells
- The compound is used in the synthesis of Si-Bridged ladder-type small-molecule acceptors for non-fullerene solar cells, contributing to the adjustment of energy levels and light-harvesting ability, which is critical for the efficient performance of these solar cells (Wang et al., 2018).
Mecanismo De Acción
Target of Action
It is used as a building block to prepare non-fullerene acceptors (nfas) for highly efficient non-fullerene organic solar cells (nfoscs) .
Mode of Action
The compound is a strong electron-withdrawing molecule . It can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .
Biochemical Pathways
Its role in the preparation of nfas suggests that it may influence the electron transport pathways in organic solar cells .
Pharmacokinetics
Its physical properties such as density (16±01 g/cm3), boiling point (4817±450 °C at 760 mmHg), and flash point (2451±287 °C) are known .
Result of Action
Its use in the preparation of nfas for nfoscs suggests that it contributes to the efficiency of these solar cells .
Action Environment
Its storage temperature is recommended to be at room temperature , suggesting that it may be stable under normal environmental conditions.
Safety and Hazards
This compound is classified as dangerous. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Therefore, it is recommended to avoid inhaling dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to wash hands thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5,6-dichloro-3-oxoinden-1-ylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2N2O/c13-10-1-8-7(6(4-15)5-16)3-12(17)9(8)2-11(10)14/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESGZDMIABVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197167-50-1 | |
| Record name | (5,6-DiChloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![6-[3,6-bis(diethylamino)xanthen-9-ylidene]benzotriazole-5-carboxylic acid](/img/structure/B6301576.png)
